- Pyrimido[5,4-d]pyrimidine derivatives as HER2 mutation inhibitors, World Intellectual Property Organization, , ,
Cas no 937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline)
![3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline structure](https://it.kuujia.com/scimg/cas/937263-71-3x500.png)
937263-71-3 structure
Nome del prodotto:3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
Numero CAS:937263-71-3
MF:C13H12N4O
MW:240.260581970215
MDL:MFCD28977540
CID:2360992
PubChem ID:66937013
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylbenzenamine
- 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline
- DFMSLMUVJUMZPA-UHFFFAOYSA-N
- SB18464
- 3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine (ACI)
- 4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy]-3-methylaniline
- MFCD28977540
- SY274772
- 937263-71-3
- 3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine
- DB-194160
- AT27623
- BS-50410
- SCHEMBL1192195
- AKOS026674005
- 3-methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline
-
- MDL: MFCD28977540
- Inchi: 1S/C13H12N4O/c1-9-6-10(14)2-3-12(9)18-11-4-5-17-13(7-11)15-8-16-17/h2-8H,14H2,1H3
- Chiave InChI: DFMSLMUVJUMZPA-UHFFFAOYSA-N
- Sorrisi: O(C1C=CN2C(C=1)=NC=N2)C1C=CC(=CC=1C)N
Proprietà calcolate
- Massa esatta: 240.101
- Massa monoisotopica: 240.101
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 18
- Conta legami ruotabili: 2
- Complessità: 288
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 65.4
- XLogP3: 2
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9975255-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 1g |
RMB 240.80 | 2025-02-21 | |
TRC | M331450-25mg |
3-Methyl-4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)benzenamine |
937263-71-3 | 25mg |
$460.00 | 2023-05-17 | ||
eNovation Chemicals LLC | Y1196233-10g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 10g |
$400 | 2023-09-03 | |
Cooke Chemical | BD9975255-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
RMB 840.80 | 2025-02-21 | |
eNovation Chemicals LLC | Y1298717-250mg |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 250mg |
$140 | 2024-07-21 | |
A2B Chem LLC | AI62642-5g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 5g |
$126.00 | 2024-07-18 | |
abcr | AB575225-1g |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 1g |
€134.00 | 2024-08-02 | ||
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ7997-1g |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline |
937263-71-3 | 97% | 1g |
¥1800.0 | 2024-04-16 | |
A2B Chem LLC | AI62642-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline |
937263-71-3 | 95% | 250mg |
$15.00 | 2024-07-18 | |
abcr | AB575225-250mg |
4-([1,2,4]Triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline; . |
937263-71-3 | 250mg |
€93.80 | 2024-08-02 |
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water ; 3 h, 25 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Ammonium chloride Catalysts: Iron Solvents: Isopropanol , Water ; 1 h, 85 °C
Riferimento
- Preparation of ERBB receptor inhibitors as antitumor agents, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Triphenylphosphine , Diethyl azodicarboxylate Solvents: Tetrahydrofuran ; -5 - 5 °C; 2 h, -5 °C → 50 °C
Riferimento
- Preparation of HER2 small molecule inhibitor tucatinib, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt → 140 °C
Riferimento
- Preparation method of antitumor drug Tucatinib intermediate (4-([1,2,4]triazolo[1,5-a]pyridin-7-yl-oxy)-3-methylaniline), China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, 40 psi, 45 °C
Riferimento
- Quinazoline derivatives as ErbB receptor inhibitors and their preparation, United States, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Tetrahydrofuran ; 16 h, 15 psi, 40 °C
Riferimento
- 6-Heterocycloalkylquinazoline derivatives as anticancer agents and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Nickel Solvents: Methanol ; 4 h, rt → 40 °C
Riferimento
- Preparation of tucatinib key intermediate, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Morpholine Solvents: Toluene ; 4 h, reflux
Riferimento
- Cost-effective and environmentally-friendly preparation method of tucatinib intermediate, China, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylacetamide ; rt → 150 °C; 16 h, 150 °C
Riferimento
- Preparation of diaryl ether compound, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 1 h, rt → 130 °C; 16 h, 130 - 140 °C
Riferimento
- A Practical Alternate Synthesis of TucatinibOrganic Preparations and Procedures International, 2021, 53(6), 554-561,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 4 bar, 18 - 25 °C
Riferimento
- synthesis of diazinopyrimidines as HER2 inhibitors for preventing or treating oncological diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Riferimento
- New Synthetic Route to TucatinibSynthesis, 2019, 51(13), 2660-2664,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Ethanol , Dimethylformamide , Water ; rt → 100 °C; 20 min, 100 °C
Riferimento
- Preparation of tucatinib and its intermediate products, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 13 - 15 h, rt → 135 °C
Riferimento
- Preparation method of Tucatinib intermediate 4-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)-3-methylaniline, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Iron , Ammonium chloride Solvents: Methanol , Tetrahydrofuran , Water ; 6 h, rt
Riferimento
- Preparation of N-(cyanoquinoline) amide compounds useful as HER2 inhibitors for the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Riferimento
- Lactam (hetero)aryl fused pyrimidine derivatives as inhibitors of ERBB2, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium , Water Solvents: Tetrahydrofuran ; 15 h, 40 °C
Riferimento
- Preparation of Irbinitinib and its intermediate, China, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 3 h, rt
Riferimento
- Preparation of alkyne quinazoline derivatives as inhibitors of ErbB2, World Intellectual Property Organization, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium ; 1.5 h, 20 - 30 °C
Riferimento
- Preparation of tukatinib for HER2 small molecule inhibitor, China, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 24 h, 3 bar, 18 - 25 °C
Riferimento
- Synthesis of diazino-pyrimidines as anticancer agents, World Intellectual Property Organization, , ,
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Raw materials
- 4-Amino-2-methylphenol
- [1,2,4]Triazolo[1,5-a]pyridin-7-ol
- 7-chloro-1,2,4triazolo1,5-apyridine
- 7-[2-Methyl-4-(2-phenyldiazenyl)phenoxy][1,2,4]triazolo[1,5-a]pyridine
- 7-(2-Methyl-4-nitrophenoxy)1,2,4triazolo1,5-apyridine
- Benzenamine, 3-methyl-4-(1,2,4-triazolo[4,3-a]pyridin-7-yloxy)-
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Preparation Products
3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline Letteratura correlata
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Mohammad Ziaur Rahman,Kenneth Davey,Shi-Zhang Qiao J. Mater. Chem. A, 2018,6, 1305-1322
-
Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
-
Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292
937263-71-3 (3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline) Prodotti correlati
- 82351-05-1(3,4-dichlorophenyl propenylisobutylamide)
- 1341599-54-9(N-(3-bromo-4-methylphenyl)thian-4-amine)
- 2172195-50-3(4-(4-chloro-6-methylpyrimidin-2-yl)-1lambda6-thiomorpholine-1,1-dione)
- 375825-59-5(4-Hydroxy-5-nitro-2,3-dihydro-1H-inden-1-one)
- 1560341-69-6(INDEX NAME NOT YET ASSIGNED)
- 1806836-27-0(3-Amino-4-chloro-6-(difluoromethyl)pyridine-2-acetic acid)
- 2138014-14-7(2-(6-Formylpyridin-3-yl)benzoic acid)
- 883546-72-3(2-chloro-1-(6-fluoro-1H-indol-3-yl)ethanone)
- 86709-50-4(Stigmasta-3,5,24(28)-triene)
- 62126-74-3(phenol, 3-ethyl-2,4-dimethyl-)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:937263-71-3)3-methyl-4-{[1,2,4]triazolo[1,5-a]pyridin-7-yloxy}aniline

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):155.0/474.0